![molecular formula C21H19N5O2 B2561245 2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide CAS No. 891116-11-3](/img/structure/B2561245.png)
2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
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Overview
Description
The compound “2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide” is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a triazolopyridazine group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyridazine ring, which is a fused ring system containing a triazole ring and a pyridazine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazolopyridazine ring and the acetamide group. The nitrogen atoms in these groups could act as nucleophiles in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxyphenyl group could increase its lipophilicity, which might affect its solubility and permeability .Scientific Research Applications
Energetic Materials and Propellants
- Application : 2-(4-ethoxyphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide (TATOT) has been investigated for its potential as an energetic material. Researchers study its thermal behavior, decomposition mechanisms, and kinetic models using techniques like thermogravimetry (TG), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy-mass spectrometry (TG-DSC-FTIR-MS). The compound’s thermal decomposition likely begins with ring-opening reactions in the fused ring system. Detailed mechanisms and kinetic models have been proposed .
Antitumor Activity
- Application : TATOT derivatives have demonstrated excellent antitumor activity. For instance, compound 22i exhibited remarkable inhibition against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it showed superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .
Medicinal Chemistry and Drug Development
- Application : TATOT derivatives serve as building blocks in medicinal chemistry. Researchers have developed efficient synthetic methods for these derivatives, starting from readily available reagents. These compounds may find applications in drug design and optimization .
Organic Synthesis and Intermediates
- Application : TATOT derivatives, including 6-chloro-1,2,4-triazolo[4,3-b]pyridazine, serve as intermediates in organic synthesis. They can be used to access various functionalized compounds for further exploration .
Safety and Thermal Stability Assessment
- Application : TATOT’s typical safety indicators, such as autoignition temperature (TD24) and self-accelerating decomposition temperature (TD8), have been calculated as 182.71°C and 186.32°C, respectively. These values provide essential information for safe handling and storage .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-2-28-18-9-3-15(4-10-18)13-21(27)23-17-7-5-16(6-8-17)19-11-12-20-24-22-14-26(20)25-19/h3-12,14H,2,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZAHIVONJACKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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